

Essential Safety and Logistical Information for IRBP (1-20), Human

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Compound of Interest		
Compound Name:	IRBP (1-20), human	
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For researchers, scientists, and drug development professionals utilizing the human Interphotoreceptor Retinoid-Binding Protein fragment (IRBP (1-20)), adherence to proper handling and disposal procedures is paramount to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide to the safe disposal of IRBP (1-20) and detailed protocols for its application in inducing experimental autoimmune uveitis (EAU), a common model for studying ocular inflammation.

Product and Safety Data Summary

Identifier	Information	
Product Name	IRBP (1-20), human	
Synonyms	Interphotoreceptor Retinoid-Binding Protein (1-20), Retinol-binding protein 3 (RBP-3) fragment	
Appearance	Lyophilized solid	
Primary Hazard	To our knowledge, the hazards of this material have not been thoroughly investigated. Handle with caution.[1]	
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, and a laboratory coat are recommended.	
Storage	Store at -20°C in a dry, desiccated environment, protected from light.[1]	



Proper Disposal Procedures for IRBP (1-20), Human

While specific regulations may vary by institution and region, the following step-by-step procedure outlines the best practices for the disposal of IRBP (1-20) and associated materials, based on available safety data sheets.

- 1. Waste Segregation and Collection:
- Solid Waste: Collect unused or expired lyophilized IRBP (1-20) peptide, as well as any lab materials grossly contaminated with the solid peptide (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
- Liquid Waste: Solutions containing IRBP (1-20) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not discharge solutions containing this peptide into the sewer system.[2]
- Sharps Waste: Needles and syringes used for injections of IRBP (1-20) emulsions must be disposed of in a designated sharps container.
- 2. Decontamination of Labware:
- Glassware and other reusable lab equipment that have come into contact with IRBP (1-20) should be decontaminated. A common procedure involves soaking the equipment in a 10% bleach solution, followed by thorough rinsing with distilled water.
- 3. Final Disposal:
- All collected waste (solid, liquid, and sharps) must be disposed of through a licensed chemical waste disposal service.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
- 4. Documentation:
- Maintain accurate records of the disposal of IRBP (1-20), including the date, quantity, and method of disposal.



Experimental Protocol: Induction of Experimental Autoimmune Uveitis (EAU) with IRBP (1-20)

The following is a detailed methodology for the induction of EAU in mice, a primary application of IRBP (1-20) in research.

Materials:

- IRBP (1-20), human peptide
- Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37RA
- Pertussis Toxin (PTX)
- Phosphate-Buffered Saline (PBS) or sterile saline
- · Syringes and needles
- Emulsification device (e.g., sonicator or two-syringe method)
- C57BL/6J mice (or other susceptible strain)

Procedure:

- Preparation of the Emulsion:
 - Reconstitute the lyophilized IRBP (1-20) peptide in sterile PBS or saline to the desired concentration. A typical concentration is 2 mg/mL.
 - Prepare an emulsion by mixing the IRBP (1-20) solution with an equal volume of CFA (1:1, v/v).[1] For example, mix 100 μ L of the peptide solution with 100 μ L of CFA.
 - Emulsify the mixture until a stable, thick, white emulsion is formed. This can be achieved
 by sonication or by repeatedly passing the mixture between two connected syringes. A
 properly formed emulsion will not disperse when a drop is placed in water.
- Immunization of Mice:



- Administer a total of 0.1 to 0.2 mL of the emulsion per mouse via subcutaneous injection.
 [2] This is typically distributed across multiple sites, such as the base of the tail and flanks.
 [3] The dosage of IRBP (1-20) per mouse generally ranges from 150 to 500 μg.[2][3][4]
- Concurrently, or on the same day, administer an intraperitoneal (IP) injection of Pertussis
 Toxin. The typical dose of PTX is between 0.2 and 1 μg per mouse.[1][2][4]
- Monitoring of Disease Progression:
 - EAU development is typically monitored starting around day 9 post-immunization.
 - Clinical signs of uveitis can be assessed using techniques such as fundoscopy, optical coherence tomography (OCT), and fluorescein angiography.[5]
 - Disease severity is often graded on a scale of 0 to 4 based on the level of inflammation,
 vascular changes, and retinal damage observed.[3]

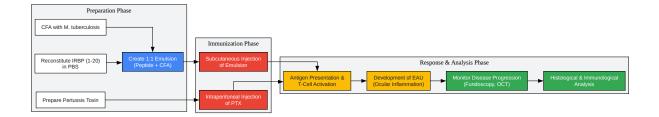
Quantitative Data for EAU Induction:

Parameter	Value	Reference
IRBP (1-20) Peptide Dose	150 - 500 μ g/mouse	[2][3][4]
Complete Freund's Adjuvant (CFA) Concentration	Supplemented with 2.5 mg/mL M. tuberculosis H37RA	[3]
Pertussis Toxin (PTX) Dose	0.2 - 1 μ g/mouse	[1][2][4]
Emulsion Volume per Mouse	0.1 - 0.2 mL	[2]
Onset of Clinical Signs	Day 12-14 post-immunization	[5]
Peak Disease	Day 20-22 post-immunization	[5]

Visualizing the Experimental Workflow

The induction of EAU is a multi-step process. The following diagram illustrates the logical flow of the experimental protocol.





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Caption: Workflow for the induction of Experimental Autoimmune Uveitis (EAU) using IRBP (1-20).

This guide aims to provide essential, immediate safety and logistical information for the proper handling and disposal of **IRBP (1-20)**, **human**, as well as a detailed protocol for its use in a common research application. By following these procedures, researchers can maintain a safe laboratory environment and achieve reliable experimental outcomes.

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